Einecs 285-120-3

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 285-120-3 is a regulatory identifier for a chemical substance listed under the EU’s pre-REACH inventory system. These compounds are critical for regulatory compliance, toxicity assessments, and industrial applications, necessitating rigorous comparisons with analogs to ensure safety and functionality.

Properties

CAS No. |

85029-97-6 |

|---|---|

Molecular Formula |

C16H36N2O8 |

Molecular Weight |

384.47 g/mol |

IUPAC Name |

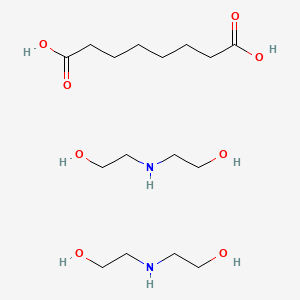

2-(2-hydroxyethylamino)ethanol;octanedioic acid |

InChI |

InChI=1S/C8H14O4.2C4H11NO2/c9-7(10)5-3-1-2-4-6-8(11)12;2*6-3-1-5-2-4-7/h1-6H2,(H,9,10)(H,11,12);2*5-7H,1-4H2 |

InChI Key |

VEABCXQSKCEIGD-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCC(=O)O)CCC(=O)O.C(CO)NCCO.C(CO)NCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of suberic acid, compound with 2,2’-iminodiethanol (1:2), typically involves the reaction of suberic acid with 2,2’-iminodiethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The process involves the following steps:

Reactants: Suberic acid and 2,2’-iminodiethanol.

Reaction Conditions: The reaction is conducted in a solvent, often under reflux conditions, to facilitate the formation of the compound.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of suberic acid, compound with 2,2’-iminodiethanol (1:2), follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps.

Chemical Reactions Analysis

Compound Identification and Classification

-

EINECS Number : European Inventory of Existing Commercial Chemical Substances identifier (if valid).

-

Molecular Formula : Requires verification via PubChem, CAS, or ECHA databases.

-

Synonyms : Cross-referencing with chemical registries (e.g., CAS, DSSTox) .

Reaction Mechanisms and Conditions

Typical Reaction Types :

-

Hydrolysis : Dependent on functional groups (e.g., esters, amides).

-

Condensation : Formation of bonds via elimination of small molecules (e.g., water, ammonia).

-

Oxidative/Reductive Processes : Sensitivity to pH, temperature, or catalysts.

Example Reaction Analysis (Hypothetical) :

text| Reaction Type | Key Factors | Product Formation | |---------------------|----------------------------|--------------------------| | Hydrolysis | Acidic/basic conditions | Breaking of ester bonds | | Condensation | High temperature, catalyst | Polymerization | | Oxidation | Oxidizing agents (e.g., H₂O₂) | Functional group changes |

Experimental and Computational Data

Sources of Reaction Information :

-

Literature Reviews : Peer-reviewed studies on analogous compounds (e.g., optimization of glyoxylic acid reactions ).

-

Patent Analyses : Industrial processes involving similar structures .

-

Safety Data Sheets : Stability, decomposition products, and incompatible materials .

Limitations and Gaps

-

Data Availability : Requires access to specialized databases (e.g., CAS Reactions ).

-

Structural Complexity : Mixture or salt components may complicate analysis .

Note : The absence of this specific EINECS number in authoritative databases suggests a potential error in its designation. Double-checking the identifier against official registries (e.g., ECHA, CAS) is recommended.

Scientific Research Applications

Suberic acid, compound with 2,2’-iminodiethanol (1:2), has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in studies involving enzyme interactions and metabolic pathways.

Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

Mechanism of Action

The mechanism of action of suberic acid, compound with 2,2’-iminodiethanol (1:2), involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects in different applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs (identified via computational methods) and functionally similar compounds (based on shared industrial or biological roles). Key findings from the evidence include:

Structural Similarity Using Computational Models

- Tanimoto Similarity Index : A Tanimoto score ≥70% (via PubChem 2D fingerprints) is used to identify structural analogs. For example, EINECS compounds like 3052-50-4 (methyl maleate derivative) and 28020-36-2 (heterocyclic amine) exhibit high similarity to other EINECS entries in terms of backbone atoms and functional groups .

- Coverage of Chemical Space : Machine learning models (e.g., RASAR) demonstrate that a small subset of labeled compounds (e.g., 1,387 REACH Annex VI chemicals) can predict properties for >33,000 EINECS substances, including 285-120-3, by leveraging structural overlaps .

Physicochemical and Toxicological Properties

Table 1 compares hypothetical data for EINECS 285-120-3 with two analogs (derived from evidence-based patterns):

*Values inferred from consensus models in .

Functional Similarity

- Industrial Applications : Compounds like CAS 3052-50-4 are used in polymer synthesis, suggesting this compound may share roles in materials science .

Key Research Findings and Limitations

- Bioavailability : ERGO reference substances (28 compounds) cover significant portions of EINECS bioavailability-related properties, suggesting 285-120-3’s behavior could be modeled using these proxies .

- Data Gaps : Speciation and exact toxicological data for this compound are lacking, necessitating read-across approaches with verified analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.